cis-6-Hexadecene
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Overview
Description
cis-6-Hexadecene: is an organic compound with the molecular formula C₁₆H₃₂ . It is a type of alkene characterized by the presence of a double bond between the sixth and seventh carbon atoms in the chain, with the hydrogen atoms on the same side of the double bond (cis configuration).
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing cis-6-Hexadecene involves the Wittig reaction. This reaction typically uses a triphenylphosphonium salt and an aldehyde. .
Hydrogenation: Another method involves the partial hydrogenation of hexadecadiene.
Industrial Production Methods: Industrial production of this compound often involves large-scale Wittig reactions or selective hydrogenation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-6-Hexadecene can undergo oxidation reactions, typically forming epoxides or alcohols.
Hydrogenation: This compound can be fully hydrogenated to form hexadecane using catalysts such as palladium on carbon under hydrogen gas.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Hydrogenation: Palladium on carbon catalyst under hydrogen gas.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides or alcohols.
Hydrogenation: Hexadecane.
Halogenation: Dihalides.
Scientific Research Applications
cis-6-Hexadecene has several applications in scientific research:
Mechanism of Action
The mechanism by which cis-6-Hexadecene exerts its effects often involves interactions with biological membranes. The double bond in the cis configuration introduces a kink in the hydrocarbon chain, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes . Additionally, its antimicrobial properties are thought to result from its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
trans-6-Hexadecene: The trans isomer of 6-Hexadecene has a different spatial arrangement of hydrogen atoms around the double bond, leading to different physical and chemical properties.
cis-9-Hexadecenoic Acid: Another similar compound with a double bond at a different position in the carbon chain, used in different applications.
Uniqueness: cis-6-Hexadecene is unique due to its specific double bond position and cis configuration, which confer distinct reactivity and physical properties compared to its isomers and other alkenes. This uniqueness makes it valuable in specific chemical syntheses and biological studies .
Properties
CAS No. |
35507-11-0 |
---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(Z)-hexadec-6-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-16H2,1-2H3/b13-11- |
InChI Key |
CTDXHTXAABMUIW-QBFSEMIESA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCC=CCCCCC |
Origin of Product |
United States |
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